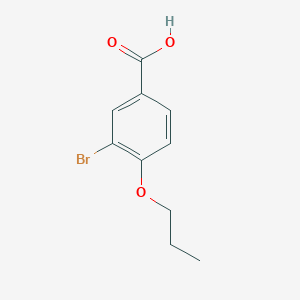

3-Bromo-4-propoxybenzoic acid

Übersicht

Beschreibung

3-Bromo-4-propoxybenzoic acid is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 . It is also known by its IUPAC name, 3-bromo-4-propoxybenzoic acid .

Molecular Structure Analysis

The InChI code for 3-Bromo-4-propoxybenzoic acid is 1S/C10H11BrO3/c1-2-5-14-9-4-3-7 (10 (12)13)6-8 (9)11/h3-4,6H,2,5H2,1H3, (H,12,13) . This indicates the presence of a bromine atom, a propoxy group, and a carboxylic acid group in the molecule .Wissenschaftliche Forschungsanwendungen

Environmental and Health Impacts of Brominated Compounds

Brominated Flame Retardants and Toxicity : Brominated flame retardants, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), have been studied for their environmental persistence and potential health impacts. Research indicates that these compounds share similar toxicity profiles to their chlorinated analogs, raising concerns about their use and the resulting human and wildlife exposure. Studies highlight the need for further investigation into the health effects and exposure risks associated with brominated compounds, suggesting a potential area of research for related substances like 3-Bromo-4-propoxybenzoic acid (Birnbaum et al., 2003); (J. Mennear & C. C. Lee, 1994).

Analytical Methods in Antioxidant Activity Research

Antioxidant Activity Measurement : The evaluation of antioxidant activities is crucial in various scientific fields. A review of analytical methods for determining antioxidant activity outlines the importance and application of techniques like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays. These methods, based on the transfer of hydrogen atoms or electrons, are essential for analyzing the antioxidant capacity of complex samples, which could be relevant for studying the properties of compounds such as 3-Bromo-4-propoxybenzoic acid (Munteanu & Apetrei, 2021).

Formation and Environmental Fate of Brominated Dioxins and Furans

Formation and Fate in Combustion : The formation, environmental fate, and impact of brominated dioxins and furans, particularly in relation to combustion processes and the use of brominated flame retardants, are areas of active research. These studies explore the mechanisms through which these compounds are generated, their persistence in the environment, and the potential for human exposure through various pathways. Such research underlines the complex interactions and environmental challenges posed by brominated organic compounds, offering insights that could be applicable to the study of 3-Bromo-4-propoxybenzoic acid and its derivatives (Zhang et al., 2016).

Eigenschaften

IUPAC Name |

3-bromo-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYCNUXTGAESOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429219 | |

| Record name | 3-bromo-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-propoxybenzoic acid | |

CAS RN |

849509-45-1 | |

| Record name | 3-bromo-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)

![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)